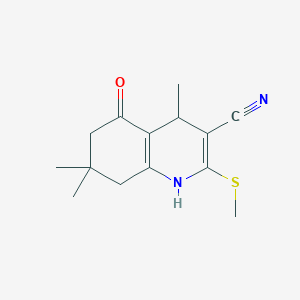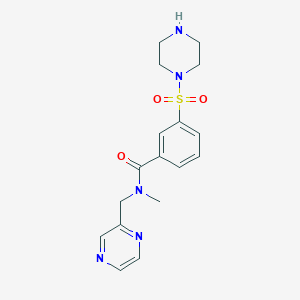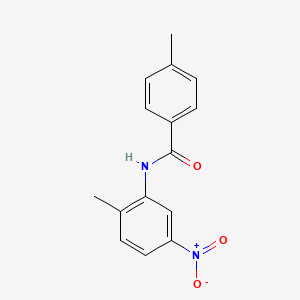
4,7,7-trimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-trimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C14H18N2OS and its molecular weight is 262.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.11398438 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of Quinoline and its Derivatives
Quinoline and its derivatives, such as 4,7,7-trimethyl-2-(methylthio)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. These compounds are known for their broad application in dyes, pharmaceuticals, and as antibiotics (Aastha Pareek and Dharma Kishor, 2015). They have been studied for their antitumoral properties and as catalyst ligands in various chemical reactions. The synthesis of quinoxaline and its analogs often involves condensing ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with significant scientific and industrial value.
Quinoline as Corrosion Inhibitors
Quinoline derivatives have been identified as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This property is particularly relevant in protecting metals from corrosion, highlighting the chemical's importance in materials science and engineering (C. Verma, M. Quraishi, E. Ebenso, 2020).
Applications in Optoelectronic Materials
The structural complexity and electron density of quinoline derivatives make them suitable for applications in optoelectronic materials. Their incorporation into π-extended conjugated systems has been exploited in the development of n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The versatility of these compounds underscores their potential in advancing organic materials and nanoscience (J. Segura, Rafael Juárez, M. Ramos, C. Seoane, 2015).
Biomedical and Pharmaceutical Applications
Quinoline and its derivatives have been extensively studied for their antimicrobial, antifungal, and anticancer properties. These compounds play a critical role in drug development, offering a scaffold for synthesizing new pharmacologically active agents. Their ability to inhibit various biological targets has been the focus of numerous studies aiming to develop treatments for chronic and metabolic diseases (J. A. Pereira, A. M. Pessoa, M. Cordeiro, R. Fernandes, C. Prudêncio, 2015).
Environmental Impact and Degradation
Despite their beneficial applications, the use of quinoline derivatives poses environmental and health risks due to their carcinogenic, teratogenic, and mutagenic effects. The challenge of degrading these compounds due to their stable bicyclic structure has led to research into efficient removal methods, including biodegradation and advanced oxidation processes. Understanding these degradation mechanisms is crucial for mitigating the environmental impact of quinoline derivatives (Yan-hong Luo, Xiuping Yue, Peng Wei, Aijuan Zhou, Xin Kong, S. Alimzhanova, 2020).
Propriétés
IUPAC Name |
4,7,7-trimethyl-2-methylsulfanyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8-9(7-15)13(18-4)16-10-5-14(2,3)6-11(17)12(8)10/h8,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTKTQYHJRSYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC2=C1C(=O)CC(C2)(C)C)SC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5596323.png)
![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![2-amino-N-[3-(4-chlorophenyl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5596334.png)
![4-Amino-N'-[(E)-(4-fluorophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5596361.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)

![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5596383.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)

![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
